molecular formula C28H57O10P B1684002 PX-316 CAS No. 253440-95-8

PX-316

Cat. No.: B1684002
CAS No.: 253440-95-8
M. Wt: 584.7 g/mol
InChI Key: GJZGRYXGQBWBEB-AVMFAVRISA-N
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Description

PX-316 is a targeted inhibitor of the serine/threonine kinase Akt, a key promoter of cell survival that is frequently dysregulated in cancers . Its mechanism of action involves binding to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its activation by membrane phosphatidylinositol-3-phosphates without decreasing PtdIns(3,4,5)-trisphosphate levels, demonstrating that it is not an inhibitor of PtdIns-3-K in vivo . In vivo studies have shown that this compound, when administered intraperitoneally to mice at 150 mg/kg, inhibits Akt activation in HT-29 human tumor xenografts by up to 78% at 10 hours, with recovery to 34% at 48 hours; phosphorylation of the downstream target GSK-3β is also inhibited . The compound has demonstrated antitumor activity against early human MCF-7 breast cancer and HT-29 colon cancer xenografts in mice . Formulated for intravenous administration, this compound is well tolerated in mice and rats with no observed hemolysis or hematological toxicity, establishing it as the lead compound of a novel class of agents that inhibit Akt survival signaling . This compound is currently in clinical trials and is intended for Research Use Only (RUO) .

Properties

CAS No.

253440-95-8

Molecular Formula

C28H57O10P

Molecular Weight

584.7 g/mol

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

GJZGRYXGQBWBEB-AVMFAVRISA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol
1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol
3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)
OMDPI
PX 316
PX-316
PX316 cpd
SH-5 inositol phosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: PX-316 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the purity and efficacy of the final product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The compound is formulated in 20% hydroxypropyl-beta-cyclodextrin for intravenous administration, ensuring its stability and bioavailability. The production process also includes rigorous quality control measures to ensure the compound’s consistency and safety .

Chemical Reactions Analysis

Types of Reactions: PX-316 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

PX-316 has a wide range of scientific research applications, including:

Mechanism of Action

PX-316 exerts its effects by inhibiting the activity of Akt, a key protein kinase involved in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway regulates various cellular processes, including metabolism, growth, and survival. By binding to the pleckstrin homology domain of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Mechanism of Action

Compound Target Mechanism Specificity Concerns
PX-316 Akt PH domain Blocks membrane translocation Affects other PH domain proteins
Perifosine Akt PH domain Inhibits Akt activation Broad PH domain effects; hemolysis
API-1 Akt catalytic domain Direct kinase inhibition Selective for Akt; no glucose effects
NL-71-101 Akt substrate-binding Competes with downstream targets Limited data on off-target effects
PX-866 PI3K Inhibits PI3K, upstream of Akt Broad PI3K isoform inhibition
  • This compound vs.

Efficacy in Preclinical Models

Compound Tumor Model Efficacy (Inhibition) Dose & Administration
This compound MCF-7 xenografts Slows tumor growth 150 mg/kg, intraperitoneal
This compound HT-29 xenografts 78% Akt inhibition at 10 hours Contradictory data on tumor growth
Perifosine Various cancers Phase II clinical activity Oral administration
API-1 Tumor xenografts 70% reduction in Akt phosphorylation 10 mg/kg/day, oral
  • This may reflect differences in dosing schedules or model systems.

Specificity and Toxicity

  • This compound: Well-tolerated in rodents but inhibits other PH domain-containing proteins (e.g., PDK1), limiting specificity .
  • Perifosine: Clinically advanced but associated with gastrointestinal toxicity and hemolysis .
  • API-1: No adverse effects on blood glucose or body weight in mice, suggesting superior selectivity .

Drug Sensitivity Correlations

This compound sensitivity is linked to genetic biomarkers across cancers:

  • Positive Correlations: ERCC5, TRAF5, TRAF6, PCF11, RBBP6, and FDX1 .
  • Therapeutic Synergies: Co-administration with MEK inhibitors enhances efficacy in some models .
Gene/Protein Associated Drug Sensitivity Clinical Implication
ERCC5 This compound, Chelerythrine, Nelarabine Predictive biomarker for response
TRAF5/6 This compound, Dexrazoxane Resistance mechanisms in Akt signaling
FDX1 This compound, Ribavirin, Nelarabine High FDX1 expression predicts resistance

Clinical Progress

  • API-1: Preclinical studies show promise but lack clinical validation .

Biological Activity

PX-316, a novel compound derived from phosphatidylinositol analogs, has garnered attention for its potential anti-tumor properties, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for future therapeutic applications.

This compound functions primarily as an inhibitor of the AKT signaling pathway, which is crucial in regulating cell survival and proliferation. By selectively binding to the pleckstrin homology (PH) domain of AKT1, this compound prevents its translocation to the plasma membrane, thereby inhibiting its activation and downstream signaling. This mechanism is particularly relevant given that aberrant activation of AKT is frequently associated with aggressive tumor phenotypes and resistance to conventional therapies.

Efficacy in Preclinical Models

Several studies have demonstrated the anti-tumor activity of this compound in xenograft models. Notably:

  • Breast Cancer : In studies utilizing MCF-7 breast cancer cell lines, this compound exhibited significant tumor growth inhibition.
  • Colon Cancer : Similar effects were observed in HT-29 colon cancer xenografts, where this compound effectively reduced tumor size compared to control groups.

The following table summarizes key findings from preclinical studies:

Study Cancer Type Model Dosage Outcome
BreastMCF-720 mg/kgTumor growth inhibition
ColonHT-2920 mg/kgSignificant reduction in tumor size

Case Studies

  • MCF-7 Breast Cancer Model
    • Objective : To evaluate the effect of this compound on tumor growth.
    • Methodology : Mice were implanted with MCF-7 cells and treated with this compound.
    • Results : Treatment led to a marked decrease in tumor volume after four weeks compared to untreated controls.
  • HT-29 Colon Cancer Model
    • Objective : To assess the efficacy of this compound against colon cancer.
    • Methodology : HT-29 cells were xenografted into mice, followed by administration of this compound.
    • Results : A significant reduction in tumor weight was observed, indicating effective anti-tumor activity.

Research Findings

Recent research has emphasized the selective nature of this compound's action on AKT1. Unlike other inhibitors that may affect multiple AGC kinases leading to systemic toxicity, this compound's specificity reduces the likelihood of off-target effects. This selectivity is crucial for developing safer cancer therapies.

Q & A

Q. What are the key pharmacological properties of PX-316 that justify its investigation as an AKT inhibitor in preclinical studies?

this compound demonstrates potent AKT inhibition, with 78% suppression of Akt activation in HT-29 human tumor xenograft models at 150 mg/kg (intraperitoneal administration) over 10 hours, followed by partial recovery to 34% at 48 hours . Its molecular formula (C28H57O10P) and stability in 20% hydroxypropyl-β-cyclodextrin formulations enable reproducible in vivo studies, particularly in murine models of MCF-7 breast cancer and HT-29 colon cancer . Researchers should prioritize pharmacokinetic profiling (e.g., half-life, bioavailability) and dose-response relationships to establish baseline efficacy.

Q. How should researchers design dosing regimens for this compound in rodent tumor models to balance efficacy and toxicity?

Methodological guidelines include:

  • Dose Calculation : Convert human-equivalent doses using body surface area normalization (e.g., 150 mg/kg in mice ≈ ~12.2 mg/kg in humans).
  • Formulation : Use 20% hydroxypropyl-β-cyclodextrin for intravenous administration to minimize hemolysis and improve solubility .
  • Toxicity Monitoring : Conduct weekly hematological analyses (e.g., RBC count, platelet levels) and organ histopathology to assess tolerability. Example: For a 20 g mouse, a 100 μL injection of 2 mg/mL this compound (in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) delivers 10 mg/kg .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous tumor models (e.g., HT-29 vs. MCF-7 xenografts)?

Contradictions may arise from tumor microenvironment variability or AKT isoform specificity. To address this:

  • Mechanistic Profiling : Perform phospho-proteomic assays to quantify AKT substrate phosphorylation (e.g., GSK-3β, FOXO1) across models.
  • In Vivo/In Vitro Correlation : Compare IC50 values in cell lines with tumor regression rates in xenografts to identify resistance factors.
  • Statistical Rigor : Apply mixed-effects models to account for inter-animal variability and small sample sizes .

Q. What methodological strategies are recommended for integrating omics data with this compound pharmacological outcomes in longitudinal studies?

  • Multi-Omic Integration : Pair RNA-seq data (e.g., PI3K/AKT pathway genes) with pharmacodynamic endpoints (e.g., tumor volume, apoptosis markers) using time-series clustering.
  • Dose Optimization : Use Bayesian adaptive designs to adjust dosing schedules based on interim omics readouts (e.g., mTORC1 activation).
  • Data Harmonization : Apply principal component analysis (PCA) to reduce dimensionality and identify dominant efficacy predictors .

Q. How should researchers design experiments to evaluate this compound in combination therapies without confounding pharmacokinetic interactions?

  • Sequential Dosing : Stagger administration of this compound and companion drugs (e.g., cisplatin) to isolate individual effects.
  • Interaction Modeling : Use Chou-Talalay synergy scores to quantify additive vs. synergistic effects.
  • PK/PD Modeling : Employ compartmental models to predict drug-drug interactions and optimize timing .

Data Analysis & Validation

Q. What statistical approaches are critical for analyzing time-dependent efficacy decay in this compound studies (e.g., 78% → 34% Akt inhibition over 48 hours)?

  • Nonlinear Regression : Fit inhibition-time curves using sigmoidal Emax models to estimate EC50 and Hill coefficients.
  • Bootstrap Resampling : Assess confidence intervals for half-life estimates to validate reproducibility.
  • Survival Analysis : Apply Kaplan-Meier curves to correlate Akt inhibition duration with tumor progression .

Q. How can researchers validate the specificity of this compound for AKT isoforms in the presence of off-target kinase activity?

  • Kinase Profiling Panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to quantify inhibition across 300+ kinases.
  • CRISPR Knockdown : Validate AKT-dependent effects by comparing this compound responses in AKT1/2/3-knockout vs. wild-type cells.
  • Structural Docking : Perform in silico simulations to assess binding affinity to AKT vs. structurally related kinases (e.g., SGK1) .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical rigor in preclinical this compound studies involving animal models?

  • IACUC Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) for humane endpoints (e.g., tumor size ≤1.5 cm³).
  • Data Transparency : Share raw datasets (e.g., tumor measurements, histology images) via repositories like Figshare or Zenodo.
  • Replication Studies : Collaborate with independent labs to verify antitumor activity using standardized protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PX-316
Reactant of Route 2
PX-316

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